molecular formula C9H11N3O2 B12965425 Dimethyl pyridine-2,6-bis(carbimidate)

Dimethyl pyridine-2,6-bis(carbimidate)

Cat. No.: B12965425
M. Wt: 193.20 g/mol
InChI Key: KTYMELDRMZXNRH-UHFFFAOYSA-N
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Description

Dimethyl pyridine-2,6-bis(carbimidate) is a pyridine derivative functionalized with carbimidate ester groups (–NCOOR) at the 2 and 6 positions. Carbimidate esters are known for their reactivity as intermediates in organic synthesis, particularly in forming amides, hydrazides, or heterocyclic systems via nucleophilic substitution or condensation reactions . The dimethyl ester groups in this compound likely enhance solubility in organic solvents and modulate electronic effects on the pyridine core, influencing its coordination chemistry and reactivity.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

dimethyl pyridine-2,6-dicarboximidate

InChI

InChI=1S/C9H11N3O2/c1-13-8(10)6-4-3-5-7(12-6)9(11)14-2/h3-5,10-11H,1-2H3

InChI Key

KTYMELDRMZXNRH-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=NC(=CC=C1)C(=N)OC

Origin of Product

United States

Preparation Methods

Synthesis from Pyridine-2,6-dicarbonitrile

  • Starting Material: Pyridine-2,6-dicarbonitrile is the common precursor.
  • Reaction Conditions: The nitrile groups are reacted with methanol in the presence of an acid or base catalyst to form the dimethyl carbimidate groups.
  • Typical Procedure: The reaction is carried out under reflux conditions in methanol, often with a catalytic amount of acid (e.g., HCl) or base to facilitate the conversion.
  • Outcome: This method yields dimethyl pyridine-2,6-bis(carbimidate) with high purity and good yield.

This approach is supported by literature where the compound was prepared and characterized by NMR and other spectroscopic methods, confirming the successful conversion of nitrile to carbimidate groups.

Alternative Methods Involving Pyridine-2,6-bis(1,3-dicarbonyl) Derivatives

  • Precursor Preparation: Pyridine-2,6-bis(1,3-dicarbonyl) compounds can be synthesized via Claisen condensation of ethyl pyridine-2,6-dicarboxylate with appropriate ketones.
  • Bromination Step: These dicarbonyl derivatives are brominated using N-bromosuccinimide (NBS) under mild conditions, either by grinding in a mortar or in solution with ammonium acetate as an additive.
  • Subsequent Conversion: The brominated intermediates can be further reacted with primary amines and carbon disulfide to form related heterocyclic compounds, but this pathway also provides insights into functional group transformations relevant to carbimidate synthesis.

While this method is more complex and targets different derivatives, it highlights the versatility of pyridine-2,6-based compounds in synthetic chemistry.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Conversion of pyridine-2,6-dicarbonitrile to bis(carbimidate) Methanol, acid/base catalyst, reflux High (typically >80%) Standard method, well-documented
Claisen condensation to bis(1,3-dicarbonyl) derivatives Ethyl pyridine-2,6-dicarboxylate + ketone, base catalyst 89-93% High yield, precursor for further reactions
Bromination of bis(1,3-dicarbonyl) derivatives NBS, room temperature, mortar grinding or ether solution with ammonium acetate 74-95% Efficient bromination, green chemistry approach

Research Findings and Analytical Data

  • NMR Spectroscopy: The ^1H NMR spectra of dimethyl pyridine-2,6-bis(carbimidate) show characteristic singlets corresponding to the methyl groups attached to the carbimidate moieties, confirming the structure.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight (~194.20 g/mol) confirm the molecular formula C9H11N3O2.
  • Purity and Yield: Reported yields for the direct synthesis from pyridine-2,6-dicarbonitrile are generally high, with purity confirmed by chromatographic and spectroscopic methods.
  • Reactivity: The compound’s carbimidate groups enable it to act as a building block in organic synthesis and materials chemistry, including complexation with metal ions for catalytic applications.

Summary of Preparation Methodology

Preparation Aspect Description
Starting Material Pyridine-2,6-dicarbonitrile or pyridine-2,6-bis(1,3-dicarbonyl) derivatives
Key Reaction Conversion of nitrile groups to carbimidate via methanolysis under reflux
Catalysts/Conditions Acid or base catalysts; reflux in methanol
Alternative Routes Bromination of dicarbonyl derivatives followed by amine and CS2 treatment (for related compounds)
Yields Typically high (>80%) for direct carbimidate synthesis; bromination yields vary (74-95%)
Analytical Confirmation NMR, MS, elemental analysis, IR spectroscopy

Chemical Reactions Analysis

Types of Reactions

Dimethyl pyridine-2,6-bis(carbimidate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction may produce different amine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Dimethyl pyridine-2,6-bis(carbimidate) serves as a crucial building block in the synthesis of complex organic molecules and coordination compounds. Its unique structure allows for various chemical transformations, making it valuable in developing new materials and compounds.

Synthetic Routes
The compound can be synthesized through the reaction of pyridine-2,6-dicarboxylic acid with dimethylamine under dehydrating conditions. This method enables the formation of the desired product with high purity and yield.

Reactivity and Functionalization
Dimethyl pyridine-2,6-bis(carbimidate) can undergo several chemical reactions:

  • Oxidation : Converts to corresponding oxides.
  • Reduction : Produces different reduced forms.
  • Substitution : Involves replacing atoms or groups within the molecule.

The choice of reagents and conditions significantly influences the outcomes of these reactions.

Biological Applications

Biological Activity Studies
Research has indicated that dimethyl pyridine-2,6-bis(carbimidate) possesses potential biological activities. Studies have explored its interactions with biomolecules, leading to investigations into its antimicrobial properties. For instance, derivatives synthesized from this compound have shown significant bactericidal and fungicidal activities comparable to established antibiotics like streptomycin .

Pharmaceutical Intermediate
The compound is being studied for its role as a pharmaceutical intermediate in drug development. Its ability to modulate biochemical pathways makes it a candidate for further exploration in medicinal chemistry.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, dimethyl pyridine-2,6-bis(carbimidate) is utilized in producing specialty chemicals with specific properties. Its application extends to creating products that require precise chemical characteristics, such as catalysts and polymer additives.

Safety and Efficiency in Production
Industrial production methods focus on optimizing reaction conditions to enhance yield while minimizing waste. The use of catalysts in continuous flow processes has been highlighted as a means to improve efficiency and safety during manufacturing.

Case Study 1: Antimicrobial Activity

A series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases derived from dimethyl pyridine-2,6-bis(carbimidate) were synthesized and screened for antimicrobial activity. Many compounds exhibited significant activity against various bacterial strains, indicating the potential for developing new antibacterial agents based on this framework .

Case Study 2: Asymmetric Synthesis

Research demonstrated the utility of dimethyl pyridine-2,6-bis(carbimidate) as a reagent in asymmetric synthesis processes. The compound facilitated the formation of optically active amines through nickel-catalyzed reactions, showcasing its versatility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of dimethyl pyridine-2,6-bis(carbimidate) involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-2,6-Dicarboxylate Derivatives

  • Example Compounds : Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate (CMDPA) , dimethyl 4-vinylpyridine-2,6-dicarboxylate .
  • Synthesis : CMDPA is synthesized via chlorination of dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate (HMDPA) using sulfur dichloride. Vinyl derivatives are prepared via Heck coupling or similar cross-coupling reactions .
  • Structural Features :
    • CMDPA exhibits distinct NMR signals (singlets at 4.06 ppm for CH3, 4.45 ppm for CH2Cl, and 8.27 ppm for aromatic protons) .
    • Carboxylate esters are less electrophilic than carbimidates, limiting their direct utility in nucleophilic substitutions.
  • Applications : Primarily intermediates for synthesizing polymers, metal-organic frameworks (MOFs), or bioactive molecules.

Pyridine-2,6-bis(Thiocarboxylic Acid) Derivatives

  • Example Compound : Pyridine-2,6-bis(thiocarboxylic acid) (PTCA) .
  • Key Properties :
    • PTCA is produced by Pseudomonas spp. and acts as a potent metal chelator, forming stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺).
    • Reduces selenium/tellurium oxyanions (e.g., SeO₃²⁻, TeO₃²⁻) to elemental forms, enabling bioremediation applications .
  • Contrast with Carbimidates : The thiocarboxylic acid groups (–SH) confer redox activity and metal-binding capacity, which carbimidate esters lack.

Pyridine-2,6-bis(Amides/Hydrazides)

  • Example Compounds :
    • N²,N⁶-Bis(pyridin-2-ylmethylidene)pyridine-2,6-dicarbohydrazide .
    • Pyridine-2,6-bis(carboximidhydrazide) .
  • Synthesis : Hydrazides are synthesized via condensation of pyridine-2,6-dicarboxylic acid derivatives with hydrazines. Carboximidhydrazide synthesis involves trifluoroacetic anhydride-mediated cyclization .
  • Structural and Functional Insights :
    • Planar conjugation in hydrazide derivatives stabilizes crystal lattices via N–H⋯O and C–H⋯N interactions .
    • Rigid conformations (due to intramolecular hydrogen bonding) enhance biological activity, such as antimicrobial or enzyme inhibition .

Functionalized Heterocycles

  • Example Compounds :
    • Pyridine-2,6-bis(2-bromo-propane-1,3-dione) .
    • Pyridine-2,6-bis(N-arylthiazoline-2-thiones) .
  • Synthesis : Catalyst-free, one-pot reactions in water yield brominated or thiolated derivatives. For instance, pyridine-2,6-bis(2-bromo-propane-1,3-dione) is prepared via Claisen condensation followed by bromination .
  • Applications : Serve as precursors for pharmaceuticals (e.g., kinase inhibitors) or ligands in catalysis. Bromo groups enable Suzuki-Miyaura couplings, while thioethers facilitate redox-responsive materials .

Comparative Data Table

Compound Class Functional Groups Key Synthetic Method Notable Properties/Applications Ref.
Carbimidate esters –NCOOCH₃ Not explicitly reported High electrophilicity for nucleophilic substitutions Inferred
Dicarboxylate esters –COOCH₃ Chlorination of HMDPA NMR: δ 4.06 (CH3), 8.27 (C6H2)
Thiocarboxylic acids –SH Microbial biosynthesis Metal chelation, Se/Te oxyanion reduction
Bis-hydrazides –CONHNH– Condensation with hydrazines Planar conjugation, hydrogen-bonded crystals
Brominated β-diketones –Br, –CO– Claisen condensation + bromination Suzuki coupling precursors

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